molecular formula C7H12O B14246112 2,4-Dimethylpent-2-enal CAS No. 188647-29-2

2,4-Dimethylpent-2-enal

Cat. No.: B14246112
CAS No.: 188647-29-2
M. Wt: 112.17 g/mol
InChI Key: SXMYOGGQDRXLAN-UHFFFAOYSA-N
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Description

2,4-Dimethylpent-2-enal is an organic compound with the molecular formula C₇H₁₂O It is a type of aldehyde characterized by the presence of a double bond and two methyl groups attached to the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Addition: Bromine (Br₂), Hydrogen chloride (HCl)

Major Products Formed:

    Oxidation: 2,4-Dimethylpentanoic acid

    Reduction: 2,4-Dimethylpentan-2-ol

    Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)

Scientific Research Applications

2,4-Dimethylpent-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.

Mechanism of Action

The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.

    2,2-Dimethyl-4-pentenal: Another aldehyde with a similar structure but different positioning of the double bond and methyl groups.

Uniqueness: 2,4-Dimethylpent-2-enal is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2,4-dimethylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYOGGQDRXLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706127
Record name 2,4-Dimethylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188647-29-2
Record name 2,4-Dimethylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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